(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole

Pyridocarbazole SAR D-ring saturation Antiproliferative cytotoxicity

This (+)-enantiomer 9-methoxyguatambuine (CAS 16101-11-4) is a structurally defined pyrido[4,3-b]carbazole alkaloid with a fully saturated D-ring, N(2)-methyl, and 9-methoxy substituents. Unlike aromatic congeners (ellipticine, olivacine) that act via DNA intercalation and topoisomerase II inhibition, the tetrahydro D-ring dramatically reduces cytotoxicity (~14-fold vs. ellipticine), making this compound an essential low-cytotoxicity negative control and a mechanistic probe for D-ring saturation SAR. Deploy alongside 9-methoxyolivacine and guatambuine to construct a complete saturation × substitution activity matrix for differentiation and anti-proliferative screening panels.

Molecular Formula C19H22N2O
Molecular Weight 294.398
CAS No. 16101-11-4
Cat. No. B580282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole
CAS16101-11-4
Synonyms(+)-2,3,4,6-tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole
Molecular FormulaC19H22N2O
Molecular Weight294.398
Structural Identifiers
SMILESCC1C2=C(CCN1C)C(=C3C(=C2)C4=C(N3)C=CC(=C4)OC)C
InChIInChI=1S/C19H22N2O/c1-11-14-7-8-21(3)12(2)15(14)10-17-16-9-13(22-4)5-6-18(16)20-19(11)17/h5-6,9-10,12,20H,7-8H2,1-4H3
InChIKeyREYSQEYAZQBOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole (CAS 16101-11-4) – A D-Ring-Reduced 9-Methoxy Pyridocarbazole Alkaloid


(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole (CAS 16101-11-4; synonym: 9-methoxyguatambuine, 1,2,3,4-tetrahydro-9-methoxy-2-methylolivacine; MF: C₁₉H₂₂N₂O; MW: 294.39) belongs to the pyrido[4,3-b]carbazole alkaloid class, a tetracyclic indole alkaloid family that includes the antitumor natural products ellipticine and olivacine [1]. The compound is distinguished by three key structural features: (i) a fully saturated (tetrahydro) D-ring, (ii) an N-methyl group at position 2, and (iii) a methoxy substituent at position 9. It is the N-methyl-tetrahydro derivative of 9-methoxyolivacine and the 9-methoxy analog of the natural alkaloid guatambuine [2]. The compound was first identified from Aspidosperma vargasii alkaloid extracts [3]. Primary research literature containing direct, compound-specific quantitative bioactivity data is extremely limited; the evidence compiled below relies substantially on class-level inferences drawn from structurally proximate analogs tested under comparable conditions.

Why Pyrido[4,3-b]carbazole Analogs Cannot Be Casually Substituted: The D-Ring Saturation and 9-Substitution Problem for CAS 16101-11-4


Within the pyrido[4,3-b]carbazole family, small structural modifications produce large, non-linear changes in biological activity. The D-ring oxidation state is a dominant determinant of cytotoxicity: aromatic D-ring compounds (e.g., ellipticine, IC₅₀ 2.58 μM against HCT-116) are orders of magnitude more potent than their tetrahydro counterparts (e.g., guatambuine, IC₅₀ 36.85 μM against the same line) [1]. Simultaneously, the 9-methoxy substituent independently modulates target selectivity—in the olivacine series, 9-methoxylation improves anti-tubercular potency ~3-fold (MIC₉₀ 1.5 vs. 4.7 μM) and raises the selectivity index from 3.8 to 16.3 [2]. A procurement decision that treats CAS 16101-11-4 as interchangeable with olivacine, 9-methoxyolivacine, guatambuine, or ellipticine ignores the documented, quantifiable divergence in potency, selectivity, and mechanism that arises from the combination of D-ring saturation and 9-methoxy substitution. The quantitative evidence below substantiates why substitution without experimental verification is scientifically unsound.

Quantitative Differentiation Evidence for (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole (CAS 16101-11-4) vs. Closest Analogs


D-Ring Saturation Reduces Cytotoxicity by >10-Fold: Guatambuine vs. Ellipticine in HCT-116 and HL-60 Cells

The target compound bears a fully saturated tetrahydro D-ring. In a direct head-to-head comparison of pyrido[4,3-b]carbazole alkaloids by Itoh et al. (2017), the tetrahydro D-ring analog guatambuine (6; 1,2,5-trimethyl-1,2,3,4-tetrahydropyrido[4,3-b]carbazole, lacking only the 9-methoxy group relative to the target compound) exhibited IC₅₀ values of 36.85 μM against HCT-116 colon cancer cells and 44.61 μM against HL-60 leukemia cells, whereas the fully aromatic ellipticine showed IC₅₀ values of 2.58 μM and 3.10 μM, respectively [1]. This represents a >14-fold reduction in potency attributable primarily to D-ring saturation. The authors concluded that 'compounds with a reduced D ring, such as tetrahydroellipticine, guatambuine, and janetine, showed low or no activity' relative to their aromatic congeners [1]. Because guatambuine is the direct structural congener of CAS 16101-11-4 (differing only by the absence of the 9-OCH₃ group), the target compound is predicted to reside in the low-cytotoxicity tetrahydro class.

Pyridocarbazole SAR D-ring saturation Antiproliferative cytotoxicity HCT-116 HL-60

9-Methoxy Substitution in the Olivacine Series Improves Anti-Tubercular Selectivity by 4.3-Fold Over the Parent Alkaloid

Although the target compound's anti-tubercular activity has not been directly reported, the 9-methoxy substituent effect can be quantified from the aromatic olivacine series. In a 2018 study, 9-methoxyolivacine (aromatic D-ring) exhibited an MIC₉₀ of 1.5 μM against M. tuberculosis H37Rv in the microplate Alamar blue assay (MABA), compared with 4.7 μM for olivacine—a 3.1-fold improvement in potency [1]. Critically, 9-methoxyolivacine also showed reduced mammalian cytotoxicity (IC₅₀ 24.5 μM against Vero cells vs. 18.05 μM for olivacine), yielding a selectivity index (SI = IC₅₀/MIC₉₀) of 16.3, versus only 3.8 for olivacine—a 4.3-fold improvement [1]. Other oxygenated regioisomers (8-hydroxyolivacine, 9-hydroxyolivacine, 8-methoxyolivacine) showed no significant inhibition, demonstrating that the 9-methoxy pattern is specifically privileged for anti-TB activity within this scaffold [1]. Whether the tetrahydro D-ring of CAS 16101-11-4 preserves, attenuates, or abolishes this anti-TB activity is unknown; the planarity required for DNA intercalation would be compromised.

Antitubercular activity Mycobacterium tuberculosis H37Rv Selectivity index 9-Methoxyolivacine Pyridocarbazole

9-Position Hydroxylation Increases L1210 Cytotoxicity ~34-Fold: The Magnitude of 9-Substituent Effects in the Olivacine Series

The quantitative impact of 9-position substitution on cytotoxicity is starkly illustrated by data from Maftouh et al. (1985), who reported that 9-hydroxyolivacine exhibits an ID₅₀ of 0.06 μM against murine L1210 leukemia cells, compared with 2.03 μM for the parent olivacine—a ~34-fold increase in potency [1]. Conversely, hydroxylation at position 7 produced an ID₅₀ of 12.8 μM, a 6.3-fold decrease in potency relative to olivacine, demonstrating that the position of oxygenation is critically determinative [1]. Although these data are for hydroxyl rather than methoxy substitution, they establish that the 9-position is a high-impact regulatory site on the pyridocarbazole scaffold. Importantly, 9-hydroxyolivacine and 7-hydroxyolivacine were identified as the main in vitro metabolites of olivacine after incubation with rat hepatic microsomes, linking the 9-position directly to the compound's metabolic fate [1]. However, hydroxylation at position 9 did not improve in vivo antitumor activity against L1210, suggesting that metabolic conjugation pathways (glucuronidation, sulfation) may neutralize the in vitro gain [1].

L1210 leukemia 9-Hydroxyolivacine Structure-activity relationship Cytotoxicity Olivacine metabolism

Conformational Isomerism of the Tetrahydro D-Ring Modulates Cytotoxicity by ~2-Fold: Guatambuine Conformers as a Model for CAS 16101-11-4

The tetrahydro D-ring of guatambuine-type compounds introduces conformational flexibility not present in aromatic pyridocarbazoles. Itoh et al. (2017) demonstrated that the thermodynamically more stable conformational isomer of guatambuine (6a), in which the C(1)-methyl group occupies an equatorial position (vs. axial in natural guatambuine 6), exhibits IC₅₀ values of 18.87 μM (HCT-116) and 13.37 μM (HL-60), compared with 36.85 μM and 44.61 μM, respectively, for natural guatambuine 6 [1]. This represents an approximately 2.0-fold (HCT-116) to 3.3-fold (HL-60) enhancement in potency arising purely from conformational inversion of the D-ring accompanied by nitrogen inversion at N(2) [1]. The target compound CAS 16101-11-4, bearing both the tetrahydro D-ring and the N(2)-methyl group, is predicted to exhibit analogous conformational isomerism with correspondingly conformation-dependent biological activity. The (+)-enantiomer designation further implies that stereochemical integrity at C(1) must be controlled and verified for reproducible biological results.

Conformational isomerism Guatambuine Axial/equatorial C1-methyl Tetrahydro D-ring Stereochemistry-activity relationship

Tetrahydro Pyridocarbazoles Exhibit Differentiation-Inducing Activity Absent in Aromatic Congeners

A mechanistically distinct property attributed to tetrahydroolivacine derivatives (the structural class to which CAS 16101-11-4 belongs) is the ability to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, a property not shared by the aromatic, DNA-intercalating ellipticine/olivacine congeners [1]. This differentiation-inducing activity has been cited as evidence for potential applications in cancer therapy (via differentiation rather than direct cytotoxicity) and in dermatological conditions such as psoriasis, where hyperproliferation of undifferentiated keratinocytes is pathogenic [1]. However, this evidence derives from patent-associated summaries rather than peer-reviewed primary research articles, and no quantitative differentiation assay data (e.g., NBT reduction, CD14 expression levels) are publicly available for CAS 16101-11-4. The mechanistic plausibility is supported by the known loss of DNA intercalation capacity upon D-ring reduction, which redirects the compound away from topoisomerase II inhibition and toward alternative cellular targets.

Cellular differentiation Monocyte induction Undifferentiated cell proliferation arrest Psoriasis Non-cytotoxic mechanism

High-Yield Application Scenarios for (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole (CAS 16101-11-4)


Investigating D-Ring Saturation as a Modulator of Pyridocarbazole Mechanism of Action (DNA Intercalation vs. Differentiation)

The compound serves as a defined chemical probe for dissecting the contribution of D-ring saturation to mechanism of action within the pyrido[4,3-b]carbazole series. Because aromatic congeners (ellipticine, IC₅₀ 2.58 μM HCT-116; 9-methoxyellipticine) act via DNA intercalation and topoisomerase II inhibition, while tetrahydro derivatives (guatambuine, IC₅₀ 36.85 μM HCT-116) lose this capacity, CAS 16101-11-4 enables head-to-head mechanistic comparisons controlling for the 9-methoxy substituent [1]. Researchers can employ this compound alongside 9-methoxyolivacine (aromatic D-ring) and guatambuine (tetrahydro, no 9-OCH₃) to construct a complete D-ring saturation × 9-substitution matrix for mechanistic SAR studies.

Conformational Stereochemistry–Activity Studies on Tetrahydro Pyridocarbazole Alkaloids

The tetrahydro D-ring and N(2)-methyl group of CAS 16101-11-4 introduce conformational isomerism (axial vs. equatorial C1-methyl orientation) that directly modulates biological activity. As demonstrated with guatambuine conformers (6a: IC₅₀ 18.87 μM vs. 6: IC₅₀ 36.85 μM against HCT-116), conformational state can alter potency by ~2- to 3.3-fold [1]. The (+)-enantiomer designation of CAS 16101-11-4 makes it a suitable substrate for chiral separation, conformational freezing, and stereochemistry–activity correlation studies that are not possible with planar aromatic analogs.

Negative Control or Low-Cytotoxicity Comparator in Anticancer Screening Panels

Given the established SAR that D-ring saturation dramatically reduces cytotoxic potency (guatambuine is ~14-fold less potent than ellipticine against HCT-116) [1], CAS 16101-11-4 can be deployed as a low-cytotoxicity comparator in cancer cell line screening panels. When tested alongside aromatic 9-methoxyolivacine derivatives, it provides a critical negative control to confirm that observed antiproliferative effects are scaffold-dependent rather than non-specific. This application is particularly valuable for screening laboratories that require mechanistically defined inactive or low-activity controls from the same chemical class.

Exploratory Differentiation-Inducing Agent for Leukemia and Dermatological Research

Tetrahydroolivacine-type compounds have been reported to induce differentiation of undifferentiated cells along the monocyte lineage, suggesting potential utility in differentiation therapy for acute promyelocytic leukemia or in psoriasis models where hyperproliferation of undifferentiated keratinocytes is targeted [1]. While quantitative differentiation data for CAS 16101-11-4 specifically are not available in peer-reviewed literature, the compound's structural features (tetrahydro D-ring + 9-methoxy) position it as a candidate for exploratory differentiation screens. Researchers should independently validate differentiation markers (e.g., CD14, CD11b expression, NBT reduction) and compare against established differentiation agents such as all-trans retinoic acid or vitamin D₃ analogs.

Quote Request

Request a Quote for (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.